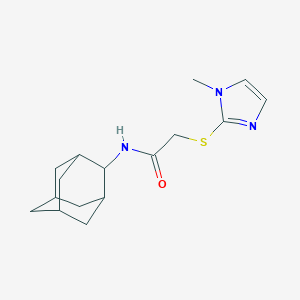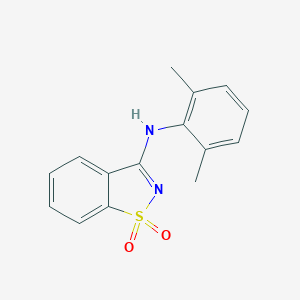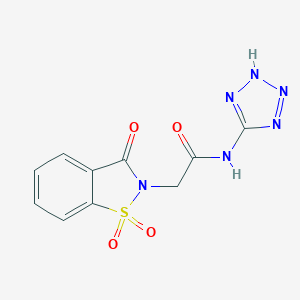
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a compound that features an adamantyl group and an imidazole ring. The adamantyl group is known for its rigidity and bulkiness, while the imidazole ring is a five-membered heterocyclic compound containing nitrogen atoms. This combination of structural features imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the reaction of an adamantyl derivative with an imidazole derivative. One common method includes the use of N-2-adamantyl-2-bromoacetamide and 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted adamantyl derivatives.
科学的研究の応用
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The adamantyl group enhances the compound’s stability and facilitates its interaction with hydrophobic regions of biological membranes. This dual action contributes to its antimicrobial and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-2-adamantyl-2-[(1H-imidazol-2-yl)thio]acetamide: Lacks the methyl group on the imidazole ring.
N-2-adamantyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the adamantyl group and the methylated imidazole ring. This combination imparts enhanced stability, lipophilicity, and biological activity compared to similar compounds.
特性
分子式 |
C16H23N3OS |
|---|---|
分子量 |
305.4g/mol |
IUPAC名 |
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H23N3OS/c1-19-3-2-17-16(19)21-9-14(20)18-15-12-5-10-4-11(7-12)8-13(15)6-10/h2-3,10-13,15H,4-9H2,1H3,(H,18,20) |
InChIキー |
IAIDHDFNQZORIM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
正規SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-propylbenzenesulfonamide](/img/structure/B498355.png)
![Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B498357.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B498359.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B498363.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B498365.png)
![3-[(5-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B498366.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B498367.png)
![Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B498371.png)
![N-(2,5-dimethylphenyl)-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B498372.png)
![N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE](/img/structure/B498373.png)
![N-(3-chlorophenyl)-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B498376.png)
![Methyl 4-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B498378.png)
